[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
Description
Chemical Structure and Properties
The compound [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid (IUPAC name: N,N'-diethylthis compound) is a fluorinated sulfonamide-sulfonic acid hybrid. Its molecular formula is C₉H₁₅F₇N₂O₃S₂, with a molecular weight of 396.35 g/mol . The structure comprises a tetrafluoropropyl group (–CF₂–CF₂–CH₂–) linked to a sulfanylmethanimidamide scaffold, paired with trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H).
Applications
This compound serves as a versatile small molecule scaffold in synthetic chemistry, particularly in catalysis and polymer science . Its fluorinated moieties enhance thermal stability and hydrophobicity, making it useful in electrolyte formulations (e.g., lithium–sulfur batteries) and controlled polymerization reactions .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl carbamimidothioate;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4N2S.CHF3O3S/c5-2(6)4(7,8)1-11-3(9)10;2-1(3,4)8(5,6)7/h2H,1H2,(H3,9,10);(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGVPLQKBLXVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)SC(=N)N.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F7N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a fluorinated organic compound that exhibits significant biological activity. Its unique structure, characterized by the presence of fluorinated groups and a sulfonic acid moiety, suggests potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
- CAS Number : 1375472-15-3
The biological activity of the compound can be attributed to its interaction with various biological targets. The trifluoromethanesulfonic acid (TfOH) component is known for its strong acidic properties and catalytic capabilities in organic reactions. It can facilitate acylation reactions and influence enzyme activities through protonation mechanisms. This compound has been shown to interact with nucleophiles and electrophiles in biological systems, potentially affecting metabolic pathways.
2. Catalytic Activity in Acylation
Trifluoromethanesulfonic acid is recognized for its role as a catalyst in acylation reactions. In a study examining its catalytic properties, TfOH was shown to facilitate high-yield conversions in various acylation processes . This catalytic action may extend to biological systems where acylation plays a critical role in metabolic regulation and enzyme function.
3. Toxicological Profile
The safety profile of trifluoromethanesulfonic acid indicates severe toxicity upon contact or inhalation. It can cause significant tissue damage and respiratory distress . Understanding the toxicological aspects is crucial for evaluating the safety of using this compound in biological applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 240.17 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Toxicity | Severe burns; respiratory irritant |
Research Findings
- Fluorinated Compounds as Neuroactive Agents
- Acylation Catalysis
- Safety Concerns
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Target Compound and Analogs
Table 2: Acidity and Solubility Comparison
Research Findings
- Catalytic Performance: Triflic acid derivatives, including the target compound, outperform non-fluorinated sulfonamides in Friedel-Crafts alkylation due to enhanced electrophilicity .
- Polymer Compatibility : The tetrafluoropropyl group in the target compound reduces polysulfide dissolution in lithium–sulfur batteries, similar to TTE (1,1,2,2-tetrafluoroethyl ether) .
Preparation Methods
Condensation of Thiourea Derivatives
A common route involves reacting tetrafluoropropyl thiol with cyanamide derivatives under acidic conditions. For example:
- Step 1 : 2,2,3,3-Tetrafluoropropanethiol is generated by treating tetrafluoropropanol with thiourea and hydroiodic acid.
- Step 2 : The thiol reacts with cyanamide in the presence of TFMSA, facilitating the formation of the methanimidamide backbone.
The reaction proceeds via the intermediate N-cyano-S-(tetrafluoropropyl)isothiourea , which undergoes acid-catalyzed rearrangement to yield the target methanimidamide.
Radical Thiol-Ene Coupling
An alternative method employs UV-initiated radical coupling between tetrafluoropropyl thiol and vinyl cyanamide:
$$
\text{CF}3\text{CF}2\text{CH}2\text{SH} + \text{CH}2=\text{CHCN} \xrightarrow{\text{UV, AIBN}} \text{CF}3\text{CF}2\text{CH}2\text{SCH}2\text{CH}_2\text{CN}
$$
The nitrile group is subsequently converted to an amidine using ammonium chloride and TFMSA.
Complexation with Trifluoromethanesulfonic Acid
TFMSA (CF$$3$$SO$$3$$H) is introduced either during the final step or as a catalyst in earlier stages.
In Situ Complexation
In one industrial protocol, TFMSA is added directly to the methanimidamide synthesis reaction. The strong acidity of TFMSA (pK$$_a$$ ≈ −12) protonates the amidine nitrogen, stabilizing the complex.
Post-Synthesis Acid Treatment
After isolating the methanimidamide, it is dissolved in anhydrous dichloromethane and treated with equimolar TFMSA. The mixture is stirred at −20°C for 4 hours, followed by solvent removal under vacuum.
Optimization and Challenges
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Condensation | 62–68 | 90–95 | Byproduct formation (e.g., dithiocarbamates) |
| Radical Coupling | 75–82 | 98+ | High equipment costs |
Characterization and Validation
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
